Cas no 2940960-33-6 (Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate;hemi(oxalic acid))
![Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate;hemi(oxalic acid) structure](https://ja.kuujia.com/scimg/cas/2940960-33-6x500.png)
Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate;hemi(oxalic acid) 化学的及び物理的性質
名前と識別子
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- F93470
- BENZYL 2,7-DIAZASPIRO[4.4]NONANE-2-CARBOXYLATE HEMI(OXALIC ACID)
- benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate;hemi(oxalic acid)
- 2940960-33-6
- Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate hemioxalate
- Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate;hemi(oxalic acid)
-
- インチ: 1S/2C15H20N2O2.C2H2O4/c2*18-14(19-10-13-4-2-1-3-5-13)17-9-7-15(12-17)6-8-16-11-15;3-1(4)2(5)6/h2*1-5,16H,6-12H2;(H,3,4)(H,5,6)
- InChIKey: CMSQMKQZYOGHCO-UHFFFAOYSA-N
- SMILES: O(CC1C=CC=CC=1)C(N1CCC2(CNCC2)C1)=O.O(CC1C=CC=CC=1)C(N1CCC2(CNCC2)C1)=O.OC(C(=O)O)=O
計算された属性
- 精确分子量: 610.30026431g/mol
- 同位素质量: 610.30026431g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 氢键受体数量: 10
- 重原子数量: 44
- 回転可能化学結合数: 7
- 複雑さ: 400
- 共价键单元数量: 3
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 158Ų
Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate;hemi(oxalic acid) Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Aaron | AR02AHUN-250mg |
benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate;hemi(oxalic acid) |
2940960-33-6 | 97% | 250mg |
$168.00 | 2025-02-18 | |
Aaron | AR02AHUN-100mg |
benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate;hemi(oxalic acid) |
2940960-33-6 | 97% | 100mg |
$101.00 | 2025-02-18 | |
Aaron | AR02AHUN-500mg |
benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate;hemi(oxalic acid) |
2940960-33-6 | 97% | 500mg |
$240.00 | 2025-02-18 | |
Aaron | AR02AHUN-1g |
benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate;hemi(oxalic acid) |
2940960-33-6 | 97% | 1g |
$343.00 | 2025-02-18 |
Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate;hemi(oxalic acid) 関連文献
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
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Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate;hemi(oxalic acid)に関する追加情報
Research Brief on Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate;hemi(oxalic acid) (CAS: 2940960-33-6)
Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate;hemi(oxalic acid) (CAS: 2940960-33-6) is a spirocyclic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. Recent studies have focused on its role as a versatile scaffold for drug discovery, particularly in the development of small-molecule inhibitors targeting various biological pathways. This research brief synthesizes the latest findings related to this compound, highlighting its synthesis, pharmacological properties, and emerging applications.
The compound's spirocyclic core, characterized by a diazaspiro[4.4]nonane framework, provides a rigid three-dimensional structure that enhances binding affinity and selectivity toward biological targets. Recent synthetic methodologies have optimized the production of Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate;hemi(oxalic acid), enabling scalable and cost-effective synthesis. Advances in catalytic asymmetric synthesis have also been reported, offering enantiomerically pure forms of the compound for stereospecific applications.
Pharmacological studies have identified Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate;hemi(oxalic acid) as a promising candidate for modulating protein-protein interactions (PPIs), particularly in the context of neurodegenerative diseases and cancer. In vitro and in vivo experiments demonstrate its ability to inhibit key enzymes and receptors involved in pathological processes. For instance, recent research has shown its efficacy in targeting the PD-1/PD-L1 immune checkpoint pathway, suggesting potential applications in immunotherapy.
Furthermore, the compound's hemioxalate salt form has been investigated for its improved solubility and bioavailability, addressing common challenges in drug formulation. Structural-activity relationship (SAR) studies have elucidated critical functional groups responsible for its biological activity, paving the way for further derivatization and optimization. Collaborative efforts between academic and industrial researchers have accelerated the translation of these findings into preclinical development.
In conclusion, Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate;hemi(oxalic acid) (CAS: 2940960-33-6) represents a promising scaffold with broad applicability in drug discovery. Ongoing research aims to explore its potential in novel therapeutic areas, including infectious diseases and metabolic disorders. Future directions include the development of targeted delivery systems and combination therapies to maximize its clinical impact.
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